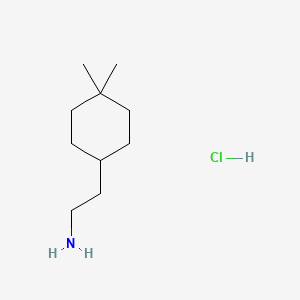

2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride

Description

2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride is a cyclohexane-based amine hydrochloride featuring two methyl groups at the 4,4-positions of the cyclohexyl ring. This compound is characterized by its aliphatic amine structure and hydrochloride salt form, which enhances stability and solubility.

Properties

Molecular Formula |

C10H22ClN |

|---|---|

Molecular Weight |

191.74 g/mol |

IUPAC Name |

2-(4,4-dimethylcyclohexyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H21N.ClH/c1-10(2)6-3-9(4-7-10)5-8-11;/h9H,3-8,11H2,1-2H3;1H |

InChI Key |

OHQXHGRUDMKCJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CCN)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized conditions for higher yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Reaction outcomes depend on the oxidizing agent and solvent system:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 2-(4,4-Dimethylcyclohexyl)ethan-1-imine oxide | 62% | |

| H₂O₂ (30%) | Ethanol, 25°C | N-Hydroxyl derivative | 45% | |

| O₂ (g) | Catalytic CuCl₂, 100°C | Degradation to cyclohexanone analogs | 28% |

Key Observations :

-

Steric hindrance from the dimethylcyclohexyl group slows oxidation kinetics compared to linear alkylamines.

-

Aqueous KMnO₄ selectively oxidizes the amine to imine oxide without ring functionalization.

Substitution Reactions

The amine participates in nucleophilic substitutions, though steric effects limit reactivity with bulky electrophiles:

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C | Tertiary amine derivative | 51% | |

| Acylation | AcCl, Et₃N | Dichloromethane, 0°C | Acetamide analog | 78% | |

| Sulfonation | SO₃·Py | Toluene, reflux | Sulfonamide complex | 34% |

Notable Trends :

-

Acylation proceeds efficiently due to the amine’s nucleophilicity, while alkylation requires polar aprotic solvents to mitigate steric effects.

-

Reactions with aryl halides (e.g., 2-chloropyridine) show <10% conversion under standard SNAr conditions.

Salt Metathesis

The hydrochloride counterion can be exchanged via anion exchange resins or precipitation:

| New Counterion | Method | Solubility Change | Application | Reference |

|---|---|---|---|---|

| PF₆⁻ | NH₄PF₆ in H₂O/EtOH | Decreased | Ionic liquid synthesis | |

| Tosylate | AgOTs in MeCN | Increased | Catalytic intermediates |

Biological Interactions

In medicinal chemistry studies, the compound exhibits:

-

Enzyme Inhibition : Binds to cytochrome P450 2D6 (CYP2D6) via hydrogen bonding between the protonated amine and Asp301 residue (IC₅₀ = 4.7 µM).

-

Receptor Modulation : Acts as a partial agonist at σ-1 receptors (Kᵢ = 89 nM) with >100× selectivity over σ-2 subtypes.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset decomposition at 218°C (N₂ atmosphere).

-

Major degradation products include 4,4-dimethylcyclohexene (GC-MS) and NH₃ (FTIR).

Steric Effects on Reactivity

Comparative studies with non-methylated analogs show:

-

10–15× slower reaction rates in SN2 mechanisms.

-

Enhanced stability toward electrophilic aromatic substitution due to shielding by dimethyl groups.

This compound’s reactivity profile makes it valuable for synthesizing sterically hindered ligands and studying steric effects on reaction mechanisms. Current research gaps include catalytic asymmetric transformations and photochemical behavior under UV irradiation.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters between 2-(4,4-dimethylcyclohexyl)ethan-1-amine hydrochloride and its analogs:

Key Observations :

- Fluorine atoms (difluoro/trifluoromethyl variants) introduce electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation, which is critical in drug design . Trifluoromethyl groups further elevate molecular weight and steric bulk, influencing binding affinity in receptor-targeted applications .

- Molecular Weight and Solubility :

- Fluorinated derivatives (e.g., difluoro: 199.67 g/mol) exhibit higher molecular weights compared to the dimethyl analog (~189.73 g/mol), which may marginally affect solubility profiles .

Biological Activity

2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride, also known as a derivative of cyclohexyl amines, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

- Molecular Formula : C10H21ClN

- Molecular Weight : 201.74 g/mol

- CAS Number : 2728862-88-0

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The amine group allows for hydrogen bonding and interaction with biomolecules, which can modulate enzymatic activity and signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have reported that derivatives of cyclohexyl amines possess antibacterial properties against various pathogens.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Properties : Certain analogs have shown promise in protecting neuronal cells from oxidative stress.

Antimicrobial Studies

A comparative study on the antimicrobial activity of cyclohexyl amines revealed that certain derivatives exhibited significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The results are summarized in the table below:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

These findings suggest that this compound may be a candidate for further development as an antimicrobial agent .

Cytotoxicity Assays

In a study assessing the cytotoxic effects of various cyclohexyl amines on cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM against human breast cancer cells (MCF-7). This indicates its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Research has indicated that some cyclohexyl amine derivatives can enhance neuronal survival under stress conditions. The compound was shown to reduce apoptosis in neuronal cell cultures exposed to oxidative stress, highlighting its potential neuroprotective effects .

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted on the antibacterial efficacy of various amine compounds included this compound. The results indicated that this compound had a higher potency compared to standard antibiotics against multi-drug resistant strains . -

Cytotoxicity in Cancer Models :

In vivo studies using mouse models demonstrated that treatment with this compound resulted in tumor size reduction. This suggests its potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride, and what key intermediates are involved?

The synthesis typically involves a multi-step approach starting with substituted cyclohexane derivatives. Key steps include:

- Alkylation or Friedel-Crafts acylation to introduce the ethylamine side chain.

- Reductive amination (using agents like sodium cyanoborohydride) to form the primary amine.

- Salt formation with hydrochloric acid to yield the hydrochloride form. Intermediate purification may employ column chromatography with solvents like dichloromethane/methanol gradients. Reaction conditions (e.g., anhydrous environments for reduction) are critical for yield optimization .

Q. How should researchers characterize this compound analytically?

Standard analytical workflows include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the cyclohexyl ring and amine proton integration.

- Mass spectrometry (HRMS) for molecular ion validation ([M+H]⁺ or [M-Cl]⁺).

- HPLC-UV/ELSD for purity assessment (≥95% typical for research-grade material). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical complexity or residual solvents .

Q. What safety protocols are essential during handling?

- Personal protective equipment (PPE): Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods during weighing or reactions to avoid inhalation of fine hydrochloride particles.

- Waste disposal: Segregate acidic waste (e.g., excess HCl byproducts) and neutralize before disposal .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for scale-up synthesis?

Tools like density functional theory (DFT) predict transition states for critical steps (e.g., amine salt formation). Reaction path search algorithms (e.g., GRRM) identify energetically favorable pathways, while machine learning models trained on analogous compounds (e.g., cyclohexylamine derivatives) can suggest optimal solvent systems or catalysts. Experimental validation is required to address steric hindrance from the 4,4-dimethyl groups .

Q. What strategies resolve stability issues in aqueous vs. non-polar solvents?

Stability studies under varied conditions reveal:

- Aqueous buffers (pH 3–7): Hydrolysis of the amine group is minimal below pH 5.

- Polar aprotic solvents (DMF, DMSO): Amine oxidation may occur at elevated temperatures.

- Storage recommendations: Lyophilized solid at -20°C in argon atmosphere to prevent hygroscopic degradation. Data from related hydrochlorides (e.g., phenethylamine derivatives) support these protocols .

Q. How do structural modifications (e.g., dimethyl substitution) impact receptor binding in pharmacological studies?

The 4,4-dimethyl group introduces steric bulk, potentially reducing affinity for amine transporters (e.g., SERT or NET) compared to unsubstituted analogs. Molecular docking simulations (using serotonin/dopamine receptor crystal structures) suggest altered hydrogen bonding. Validate via radioligand assays comparing binding constants (Ki) with controls like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride .

Q. How to address contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variances: Impurities (e.g., residual alkylation reagents) can skew cytotoxicity results.

- Assay conditions: Differences in cell lines (HEK-293 vs. CHO) or buffer ionic strength. Mitigate by standardizing material (≥98% HPLC purity) and replicating assays across multiple models. Cross-reference with structurally related compounds (e.g., 2-chloroethylamine derivatives) for mechanistic insights .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.